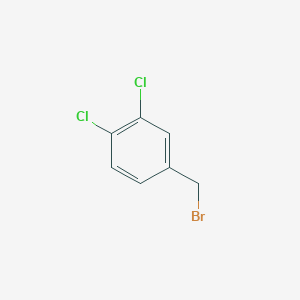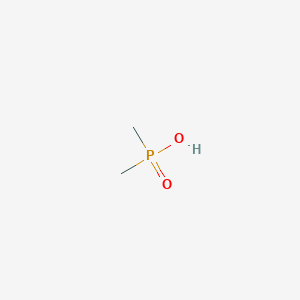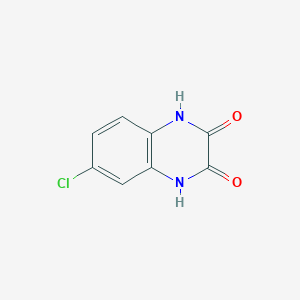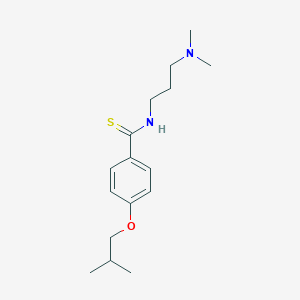
Benzamide, N-(3-dimethylaminopropyl)-p-isobutoxythio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-dimethylaminopropyl)-p-isobutoxythio- is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is also known as DMABIT and is used in scientific research for various purposes.
Aplicaciones Científicas De Investigación
DMABIT is used in scientific research for various purposes, including the study of enzyme kinetics and the development of new drugs. It is also used as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, DMABIT is used in the synthesis of other compounds, such as fluorescent dyes and pharmacological agents.
Mecanismo De Acción
The mechanism of action of DMABIT is not fully understood, but it is believed to interact with proteins and nucleic acids. It has been shown to bind to DNA and RNA, and it may also interact with enzymes involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
DMABIT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase and reverse transcriptase enzymes. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. Additionally, DMABIT has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMABIT in lab experiments is its high solubility in water and organic solvents. It is also relatively easy to synthesize and is commercially available. However, one limitation of using DMABIT is its potential toxicity, which can affect the results of experiments. Additionally, DMABIT may not be suitable for all types of experiments, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
For the study of DMABIT include the development of new drugs and the study of its interaction with proteins and nucleic acids.
Métodos De Síntesis
DMABIT is synthesized by reacting isobutyl chloroformate with 3-dimethylaminopropylamine and then reacting the resulting product with potassium thiocyanate. The final product is obtained by recrystallization from ethanol.
Propiedades
Número CAS |
16575-30-7 |
|---|---|
Nombre del producto |
Benzamide, N-(3-dimethylaminopropyl)-p-isobutoxythio- |
Fórmula molecular |
C16H26N2OS |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-4-(2-methylpropoxy)benzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-13(2)12-19-15-8-6-14(7-9-15)16(20)17-10-5-11-18(3)4/h6-9,13H,5,10-12H2,1-4H3,(H,17,20) |
Clave InChI |
WHKGPXOSXUGKSE-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)COC1=CC=C(C=C1)C(=NCCCN(C)C)S |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=S)NCCCN(C)C |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Otros números CAS |
16575-30-7 |
Sinónimos |
N-[3-(Dimethylamino)propyl]-p-(isobutoxy)thiobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



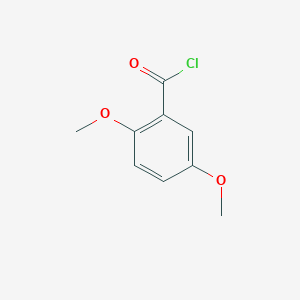
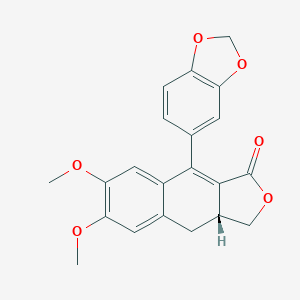
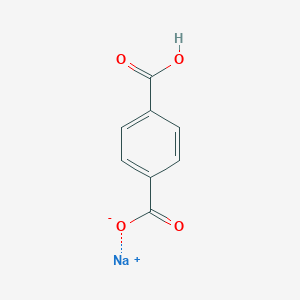

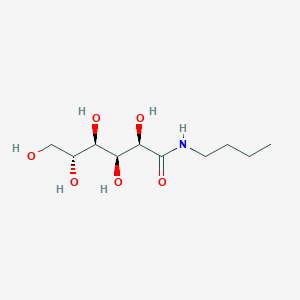
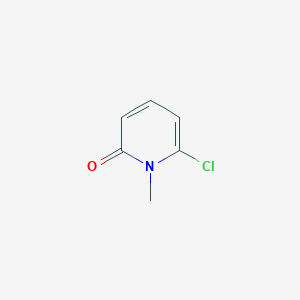
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
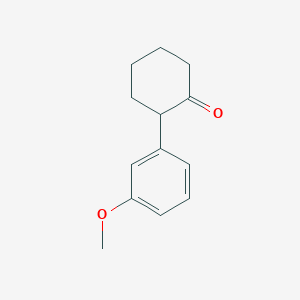
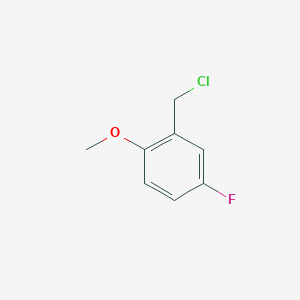
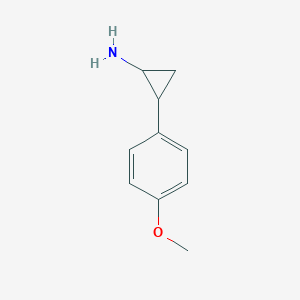
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
